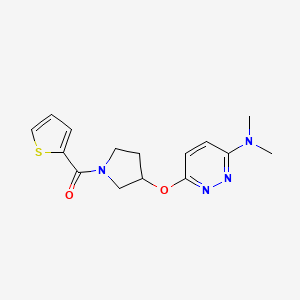

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone

Description

Properties

IUPAC Name |

[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-18(2)13-5-6-14(17-16-13)21-11-7-8-19(10-11)15(20)12-4-3-9-22-12/h3-6,9,11H,7-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOACCYHBOVDAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone , a complex organic molecule, has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article reviews the compound's biological activity, synthesis, and potential applications based on available research findings.

Structural Characteristics

The compound features several key structural components:

- Pyridazine Ring : Known for its diverse biological activities.

- Pyrrolidine Moiety : Associated with various pharmacological effects.

- Thiophenyl Group : Imparts unique electronic properties and may enhance biological interactions.

The molecular formula is , with a molecular weight of approximately 357.414 g/mol, indicating a complex structure conducive to multiple biological interactions .

The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes and receptors. The presence of the pyridazine ring suggests potential inhibitory or modulatory effects on various cellular pathways, which have been observed in related compounds .

Anticancer Properties

Related compounds have demonstrated anticancer properties, suggesting that (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone may also interact with cellular pathways involved in cancer progression. For instance, studies on pyridazine derivatives indicate their role in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Functional groups within the compound may confer antimicrobial properties. Pyrrolidine derivatives have been shown to exhibit antibacterial and antifungal activities, indicating that similar effects could be explored for this compound. In vitro studies are necessary to evaluate its effectiveness against specific pathogens .

Synthesis Approaches

The synthesis of (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone can be achieved through multi-step synthetic routes involving:

- Formation of the Pyridazine Ring : Utilizing hydrazine or aryl hydrazines.

- Introduction of the Dimethylamino Group : Via nucleophilic substitution reactions.

- Construction of the Pyrrolidine Ring : Through cyclization reactions.

- Linking Functional Groups : Using alkylating agents to form ether bonds .

Research Findings and Case Studies

Research on similar compounds provides insights into the potential applications of (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone. For example:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Dimethylaminopyridazine | Contains dimethylamino group | Antioxidant properties |

| Pyrrolidine derivatives | Incorporate pyrrolidine rings | Neuroprotective effects |

| Methoxy-substituted pyridines | Feature methoxy groups | Anticancer activity |

This table illustrates how structural similarities can influence biological activity, highlighting the need for further investigation into this compound's specific effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Methanone Derivatives with Pyrrolidine/Pyrazole Linkers

- Compound 7a (): Structure: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone. Key Features: Replaces the pyridazine-pyrrolidine system with a pyrazole ring. The thiophene is substituted with amino, cyano, and diamino groups, enhancing polarity. Synthesis: One-pot reaction in 1,4-dioxane with triethylamine, malononitrile, and sulfur. Comparison: The absence of a pyridazine ring and the presence of multiple polar substituents suggest higher solubility in polar solvents compared to the target compound. The cyano group may confer distinct reactivity or binding interactions .

- (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (): Structure: Features a pyrrolidine-thiophene methanone backbone with a hydroxyl group on the pyrrolidine and a methyl group on the thiophene. Key Features: Stereochemistry (R-configuration) and hydroxyl group enable hydrogen bonding, while the methyl group increases steric bulk. Comparison: The hydroxyl group contrasts with the dimethylamino substituent in the target compound, likely reducing lipophilicity and altering pharmacokinetic properties. Commercial availability (Parchem Chemicals) highlights its utility as a synthetic intermediate .

Pyridazine-Thiophene Hybrids

- 1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(thiophen-2-yl)-1H-pyrazol-5-amine (): Structure: Pyridazine linked to a pyrazole-thiophene system, with a dichlorophenyl substituent. Key Features: Chlorine atoms enhance electron-withdrawing effects and metabolic stability. The pyrazole-thiophene moiety may mimic bioisosteres of aromatic amino acids. This structural variation could lead to divergent biological targets .

Key Observations

- Synthetic Flexibility: highlights the use of one-pot reactions for thiophene-methanone derivatives, suggesting scalable routes for the target compound if optimized.

- Structural Diversity : Pyridazine (target) vs. pyrazole (7a) cores influence electron distribution and conformational flexibility, impacting binding to biological targets like kinases or GPCRs.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:

- Pyridazine functionalization : Reacting 6-(dimethylamino)pyridazin-3-ol with a pyrrolidine derivative under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to form the pyrrolidinyloxy intermediate .

- Methanone formation : Coupling the intermediate with a thiophene-2-carbonyl chloride via a nucleophilic acyl substitution.

- Optimization : Reaction conditions (e.g., temperature: 60–80°C, solvent: DMF or THF) must be tightly controlled to minimize side reactions like oxidation of the thiophene moiety .

Analytical validation : Confirm purity and structure using HPLC (>95% purity) and LC-MS (e.g., [M+H]+ peak at m/z 362.45) .

Q. How can NMR spectroscopy resolve ambiguities in characterizing this compound’s stereochemistry?

- 1H and 13C NMR : Assign peaks for the pyrrolidine ring (e.g., δ 3.5–4.0 ppm for protons adjacent to oxygen) and thiophene (δ 7.2–7.5 ppm for aromatic protons).

- NOESY/ROESY : Detect spatial proximity between the dimethylamino group and pyrrolidine protons to confirm stereochemistry .

- Contradictions : Overlapping signals (e.g., pyrrolidine vs. pyridazine protons) may require 2D NMR (HSQC, HMBC) for resolution .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- ADMET prediction : Use tools like SwissADME to calculate logP (~2.5), topological polar surface area (~85 Ų), and blood-brain barrier permeability (low).

- Docking studies : AutoDock Vina or Schrödinger Suite can model interactions with targets like kinase enzymes (e.g., MAPK) .

Validation : Compare predictions with in vitro assays (e.g., Caco-2 permeability) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituting thiophene with other heterocycles) affect biological activity?

-

SAR studies : Replace thiophene with furan or phenyl groups to assess changes in target binding. For example:

Substituent IC50 (μM) vs. Kinase X LogP Thiophene 0.12 ± 0.03 2.5 Furan 0.45 ± 0.12 2.1 Phenyl >10 3.2 Data from analogs suggest thiophene’s sulfur atom enhances hydrogen bonding with kinase active sites .

Q. How can crystallography resolve contradictions in proposed molecular conformations?

Q. What strategies address discrepancies in biological activity data across assay platforms?

- Assay standardization :

- In vitro : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for DMSO solvent effects (<0.1%).

- In vivo : Validate pharmacokinetics in rodent models (e.g., Cmax = 1.2 μg/mL at 50 mg/kg dose) .

- Statistical analysis : Apply ANOVA to compare IC50 values from plate reader vs. flow cytometry data .

Q. How can metabolomic profiling identify off-target effects?

- LC-MS/MS metabolomics : Profile HepG2 cells treated with the compound (10 μM, 24 hr).

- Pathway analysis : Use MetaboAnalyst to identify dysregulated pathways (e.g., glutathione metabolism, p < 0.01).

- Validation : Knockdown candidate off-targets (e.g., GSTP1) via siRNA to confirm mechanistic links .

Q. What experimental designs optimize enantiomeric purity during synthesis?

- Chiral chromatography : Use Chiralpak IA columns (hexane:isopropanol = 90:10) to separate enantiomers.

- Asymmetric catalysis : Employ Jacobsen’s catalyst for stereoselective pyrrolidine ring formation (ee >98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.